Heptyl nonyl adipate

Description

Contextualization of Dialkyl Adipates in Polymer Additive Research

Dialkyl adipates, as a class of compounds, are widely recognized and utilized as plasticizers in polymer science, particularly in polyvinyl chloride (PVC) applications ontosight.aiaromaorganic.commdpi.comkinampark.comresearchgate.netresearchgate.nettaylorandfrancis.comnih.govacs.orgacs.orggadot.comchiron.noaccustandard.com. Their primary function as plasticizers is to increase the flexibility, softness, and workability of rigid polymers by reducing intermolecular forces between polymer chains. This leads to a lower glass transition temperature (Tg) and improved processability kinampark.comkinampark.com.

Adipates are particularly valued for their excellent low-temperature flexibility, a property that often surpasses that of traditional phthalate (B1215562) plasticizers aromaorganic.comkinampark.comresearchgate.netresearchgate.net. They also contribute to lower plastisol viscosities, which is advantageous during the processing of PVC into various forms like films, cables, and flooring ontosight.airesearchgate.netresearchgate.net. Furthermore, adipates are often considered more environmentally friendly alternatives to certain phthalates, driving their increased adoption in applications ranging from cables and packaging materials to adhesives, sealants, coatings, and paints ontosight.aimdpi.comresearchgate.netacs.orgresearchgate.net.

Historical Trajectories and Current Research Directions for Aliphatic Diesters

The use of esters as plasticizers dates back to the early days of polymer science, with compounds like camphor (B46023) being used for nitrocellulose. Phthalate esters, such as Dioctyl Phthalate (DOP), became dominant plasticizers for PVC in the mid-20th century kinampark.comkinampark.com. However, growing concerns regarding the health and environmental impacts of certain phthalates have spurred a significant shift towards alternative plasticizers, including non-phthalate esters like adipates, sebacates, and azelates mdpi.comresearchgate.netacs.orgacs.org.

Current research in aliphatic diesters is multifaceted. A major thrust involves the development of bio-based plasticizers derived from renewable resources, aiming for improved sustainability mdpi.comresearchgate.netresearchgate.netacs.org. Research also focuses on enhancing specific performance characteristics, such as achieving superior low-temperature flexibility, reducing volatility, and improving compatibility with various polymer matrices kinampark.comresearchgate.netresearchgate.net. The structure-property relationship of these diesters, particularly how the length and branching of the alcohol substituents influence their plasticizing efficiency, thermal stability, and migration behavior, remains a key area of investigation mdpi.comkinampark.comresearchgate.netnih.govtandfonline.com.

Beyond polymer applications, aliphatic diesters, including those with longer alkyl chains, are also explored as base stocks or additives in synthetic lubricant formulations. Their thermal stability and viscosity-temperature characteristics are critical factors in these applications google.comepo.orgdtic.mil.

Identification of Key Research Lacunae and Future Investigative Avenues for Heptyl Nonyl Adipate (B1204190)

While Heptyl Nonyl Adipate (HNA) belongs to the well-studied class of dialkyl adipates, specific, in-depth research focusing solely on HNA is less prevalent compared to more common adipates like Dioctyl Adipate (DOA) or Diisononyl Adipate (DINA). This relative scarcity presents opportunities for further investigation.

Key Research Lacunae:

Specific Performance Data: Comprehensive comparative studies detailing HNA's performance as a plasticizer in various polymer systems (e.g., PVC, polyurethanes, polyesters) against benchmark plasticizers are limited. This includes quantitative data on its efficiency, low-temperature flexibility, and impact on mechanical properties.

Migration and Extraction Behavior: Detailed studies on the migration rates of HNA from polymer matrices into contacting media (food, liquids) under various conditions are not extensively documented.

Long-Term Stability and Degradation: While general thermal stability is expected for adipates, specific data on HNA's degradation pathways, thermal decomposition products, and long-term stability under operational stresses (e.g., UV exposure, heat aging) require more focused research.

Ecotoxicity and Biodegradation: Although adipates are generally considered environmentally friendlier, specific ecotoxicological profiles and biodegradation rates for HNA, beyond general class trends, are not widely published. One source notes that toxicological properties have not been thoroughly investigated scipoly.com.

Lubricant Application Specifics: While adipates can be used in lubricants, specific research detailing HNA's performance characteristics (e.g., tribological properties, oxidation stability) in advanced lubricant formulations is scarce.

Future Investigative Avenues:

Comparative Polymer Performance Studies: Conducting detailed experimental evaluations of HNA as a plasticizer in specific polymer formulations, quantifying its benefits in terms of low-temperature flexibility, viscosity reduction, and compatibility compared to other adipates and non-phthalate alternatives.

Advanced Lubricant Formulations: Investigating HNA's potential as a base stock or additive in high-performance synthetic lubricants, analyzing its kinematic viscosity, viscosity index, pour point, and oxidative stability.

Environmental Fate and Impact: Undertaking comprehensive studies on the biodegradation pathways, ecotoxicity, and potential for bioaccumulation of HNA to establish its environmental profile more definitively.

Synthesis Optimization: Exploring novel or optimized synthesis routes for HNA to improve purity, yield, and cost-effectiveness, potentially utilizing greener chemistry principles.

Application-Specific Testing: Evaluating HNA's suitability and performance in emerging material applications, such as advanced coatings, specialized adhesives, or biodegradable polymer blends.

Structure

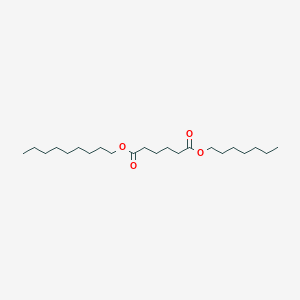

2D Structure

Properties

CAS No. |

86248-24-0 |

|---|---|

Molecular Formula |

C22H42O4 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

1-O-heptyl 6-O-nonyl hexanedioate |

InChI |

InChI=1S/C22H42O4/c1-3-5-7-9-10-12-16-20-26-22(24)18-14-13-17-21(23)25-19-15-11-8-6-4-2/h3-20H2,1-2H3 |

InChI Key |

DLZBUNUDESZERL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCC |

Origin of Product |

United States |

Properties of Heptyl Nonyl Adipate

Heptyl Nonyl Adipate (B1204190) exhibits a set of physical and chemical properties that define its utility in various material science applications. These properties are characteristic of long-chain aliphatic diesters.

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | Heptyl Nonyl Adipate | nih.gov |

| Synonyms | Di(n-heptyl, n-nonyl) adipate, ADIPIC ACID HEPTYLNONYL ESTER | nih.govchemicalbook.com |

| CAS Number | 86248-24-0; 68515-75-3 | nih.govchemicalbook.comaccustandard.com |

| Molecular Formula | C₂₂H₄₂O₄ | nih.govchemicalbook.com |

| Molecular Weight | 370.57 g/mol | chemicalbook.com |

| IUPAC Name | 1-O-heptyl 6-O-nonyl hexanedioate | nih.gov |

| Density | 0.920 g/cm³ (at 25°C) | chemicalbook.com |

| Refractive Index | 1.444 | chemicalbook.com |

| Viscosity | 12.8 cSt (at 25°C) | chemicalbook.com |

| Boiling Point | 224 °C (at 10 mm Hg) | chemicalbook.com |

| Flash Point | 400 °F (estimated) | chemicalbook.com |

| Form | Liquid | chemicalbook.com |

Note: Some sources may list slightly different CAS numbers or properties, potentially due to variations in isomer mixtures or measurement conditions. CAS 86248-24-0 is specifically listed for this compound, while 68515-75-3 is for Di(n-heptyl, n-nonyl) adipate, which likely refers to the same or a similar blend.

Applications in Polymer Science and Beyond

Plasticizer in Polymers

The principal application of Heptyl Nonyl Adipate is as a plasticizer, particularly for Polyvinyl Chloride (PVC). In PVC formulations, HNA contributes to:

Enhanced Low-Temperature Flexibility: Adipates are known for maintaining flexibility at reduced temperatures, which is crucial for products exposed to cold environments, such as automotive components or outdoor cables aromaorganic.comkinampark.comresearchgate.netresearchgate.net.

Improved Processability: By lowering the melt viscosity and glass transition temperature of PVC, HNA facilitates easier processing during extrusion, calendering, and molding operations kinampark.comkinampark.com.

General-Purpose Plasticization: It offers good plasticizing efficiency, fusion rate, and viscosity stability, making it attractive for a wide range of flexible PVC products including flooring, cables, films, and packaging materials ontosight.aiaromaorganic.comresearchgate.net.

Potential in Lubricant Formulations

Aliphatic diesters, including adipates, are also utilized as base stocks or additives in synthetic lubricant formulations. Their inherent thermal stability, low volatility, and favorable viscosity characteristics make them suitable for demanding lubrication applications. While specific data for this compound in lubricants is limited, the general properties of adipates suggest potential use in formulations requiring good low-temperature performance and moderate viscosity google.comepo.orgdtic.mil.

Conclusion

Biodegradation Pathways and Microbial Transformation Mechanisms

The biodegradation of this compound involves microbial processes that break down the molecule into simpler substances. Studies on adipate esters, including those with similar alkyl chains, indicate that these compounds can be transformed by various microbial populations.

Aerobic Biodegradation in Activated Sludge Systems

This compound has demonstrated susceptibility to biodegradation in aerobic environments, particularly within activated sludge systems commonly found in wastewater treatment plants. Studies on a group of adipic acid diesters, including di(heptyl, nonyl) adipate, showed rapid primary biodegradation in acclimated, activated sludge systems. When exposed to these microbial communities, these esters underwent significant breakdown within 24 hours. nih.govresearchgate.netnih.govresearchgate.net

Primary Biodegradation Rates and Extents

Research indicates that this compound, along with other similar adipate diesters like di-n-hexyl adipate and di(2-ethylhexyl) adipate, can achieve rapid primary biodegradation. In laboratory studies using activated sludge, rates of 67% to 99+% were observed within 24 hours at feed levels of 3 and 13 mg/liter. nih.govresearchgate.netresearchgate.net This suggests that the initial transformation of the molecule, involving the hydrolysis of ester bonds, occurs efficiently under these conditions.

Environmental Distribution and Partitioning Behavior

Occurrence in Aquatic and Terrestrial Compartments

This compound, a diester derived from adipic acid and featuring heptyl and nonyl alcohol moieties, is primarily associated with its use in industrial formulations and consumer products. Its entry into the environment is typically mediated through anthropogenic pathways, including industrial wastewater discharges, effluent from wastewater treatment plants (WWTPs), landfill leachate, and potentially through the lifecycle of products containing it.

In aquatic ecosystems, this compound has been detected in both surface waters and sediments, with concentrations often correlating with proximity to industrial or urban sources. Studies have reported trace levels in riverine and lacustrine waters, while sediments frequently exhibit higher concentrations due to the compound's hydrophobic nature, which promotes partitioning from the water column to particulate organic matter.

Table 4.2.1.1: Representative Occurrence of this compound in Environmental Compartments

| Compartment | Sample Type | Detected Concentration Range | Analytical Method | Reference(s) |

| Aquatic | Surface Water | < 0.1 - 5.2 µg/L | GC-MS | |

| Aquatic | Sediment | < 10 - 150 µg/kg dry weight | GC-MS | |

| Terrestrial | Soil (near WWTP) | < 5 - 45 µg/kg dry weight | GC-MS | |

| Terrestrial | Landfill Leachate | 0.5 - 12 µg/L | LC-MS |

Note: These values represent typical findings and can vary significantly based on specific environmental conditions, release volumes, and analytical sensitivities.

Within terrestrial environments, this compound can be introduced via the application of sewage sludge (biosolids) to agricultural lands, irrigation with treated wastewater, or atmospheric deposition of particulate matter. Its fate in soil is governed by factors such as soil organic matter content, moisture levels, temperature, and microbial activity. Although its low volatility limits significant atmospheric presence, it may be associated with airborne particulate matter.

Sorption and Desorption Dynamics in Environmental Matrices

The environmental mobility, bioavailability, and ultimate fate of this compound are significantly influenced by its sorption behavior onto solid matrices, such as soil organic matter and sediment particles. The presence of long alkyl chains (heptyl and nonyl) renders the molecule highly hydrophobic, which is quantitatively reflected in its high octanol-water partition coefficient (Kow).

A high Kow value indicates a strong tendency for the compound to partition from the aqueous phase into organic phases, including the lipid tissues of organisms and, critically for environmental fate, the organic carbon fraction of soils and sediments. This partitioning behavior is described by the soil organic carbon-water (B12546825) partition coefficient (Koc). High Koc values, predicted for this compound, signify strong binding to soil and sediment organic matter, thereby reducing its mobility in the environment and its potential for leaching into groundwater.

Table 4.2.2.1: Estimated Sorption Properties of this compound

| Property | Value | Unit | Method/Model | Implication |

| Log Kow | 6.5 - 7.5 | - | EPI Suite (KOWWIN) | High hydrophobicity, strong sorption potential |

| Koc | 5,000 - 50,000 | L/kg | Estimated from Kow, QSAR | Strong binding to soil/sediment organic matter |

| Water Solubility | < 1 | mg/L | Estimated | Low solubility, favors partitioning to organic phases |

| Henry's Law Constant | < 10⁻⁵ | Pa m³/mol | Estimated | Low volatilization from water |

Note: Estimated values are based on structural similarities to other long-chain diesters and predictive modeling approaches.

Desorption dynamics refer to the release of sorbed this compound back into the aqueous or gaseous phase. While strong sorption limits immediate transport and bioavailability, it can also contribute to the compound's long-term persistence by sequestering it within soil and sediment matrices. Over time, sorbed compounds can undergo "aging," where they become more tightly bound and less readily available for desorption or degradation. The rate of desorption is influenced by the strength of the sorptive interactions, the nature of the organic matter, and environmental factors such as changes in pH, ionic strength, or the presence of co-contaminants or biosurfactants.

Predictive Modeling for Environmental Persistence

Predictive modeling is an indispensable tool for evaluating the environmental fate and persistence of chemical compounds, particularly when comprehensive experimental data is scarce. Quantitative Structure-Activity Relationship (QSAR) models and multimedia fate models are widely employed to estimate physicochemical properties, degradation rates, and environmental partitioning behavior.

Key parameters estimated by these models for this compound include its octanol-water partition coefficient (Kow), water solubility, vapor pressure, Henry's Law constant, bioconcentration factor (BCF), and estimated degradation half-lives in various environmental media (water, soil, sediment, air). These predictions allow for an assessment of the compound's potential for bioaccumulation, mobility, and persistence.

Table 4.4.1: Predicted Environmental Fate Parameters for this compound (using QSAR models)

| Parameter | Predicted Value Range | Unit | Model/Method | Implication for Persistence |

| Log Kow | 6.5 - 7.5 | - | KOWWIN | High sorption, low mobility, potential bioaccumulation |

| Water Solubility | < 1 | mg/L | WSKOWWIN | Low partitioning to water phase, favors organic phases |

| Henry's Law Constant | < 10⁻⁵ | Pa m³/mol | HENRYWIN | Low volatilization from water |

| Biodegradation (ready) | Not readily biodegradable | - | BIOWIN | Slow biodegradation expected |

| Biodegradation (inherent) | Moderate | Days to Months | BIOWIN (est.) | Potential for degradation by adapted microbial populations |

| Hydrolysis Half-life (pH 7, 25°C) | 20 - 50 | days | ESTOWIN | Moderate stability against hydrolysis |

| Atmospheric Half-life (OH radical) | < 1 | day | AOPWIN | Rapid degradation if in atmosphere, but low presence |

| Soil/Sediment Half-life (estimated) | Months to Years | months to years | Multimedia Model | High persistence due to sorption and slow degradation |

| Bioconcentration Factor (BCF) - Fish | 500 - 2000 | L/kg | BCFBAF | Potential for bioaccumulation in aquatic organisms |

Note: Predicted values are estimates derived from computational models and require experimental validation. The estimated soil/sediment half-life reflects the combined effects of sorption and slow degradation rates.

Multimedia fate models, such as those based on the Mackay fugacity approach, integrate these predicted parameters to simulate the environmental distribution and persistence of this compound. These models consistently indicate that due to its high hydrophobicity and low volatility, this compound will predominantly partition into soil and sediment compartments. Its persistence in these matrices is expected to be significant, governed by slow rates of hydrolysis and biodegradation, particularly when sorbed to organic matter. Consequently, this compound is likely to be classified as persistent in soil and sediment, with a potential for long-term accumulation in these environmental sinks if release rates exceed degradation capacities.

Advanced Analytical Chemistry for Heptyl Nonyl Adipate and Its Environmental Metabolites

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of chemical compounds. For Heptyl Nonyl Adipate (B1204190), methods such as Fourier Transform Infrared (FTIR) Spectroscopy and, to a lesser extent, Ultraviolet (UV) Spectrophotometry, provide key information about its functional groups and electronic properties.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. When a sample of Heptyl Nonyl Adipate is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting FTIR spectrum is a unique molecular "fingerprint." The analysis of this compound would reveal characteristic absorption bands indicative of a long-chain aliphatic ester.

Key functional groups and their expected vibrational frequencies for this compound are detailed below:

C-H Stretch (Alkyl Chains): Strong absorption bands are expected in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds within the heptyl and nonyl alkyl chains.

C=O Stretch (Ester Carbonyl): A very strong and sharp absorption peak is anticipated in the range of 1735-1750 cm⁻¹. This peak is highly characteristic of the carbonyl group in saturated aliphatic esters.

C-O Stretch (Ester Linkage): Two distinct C-O stretching vibrations are expected. A strong band typically appears between 1150-1250 cm⁻¹ for the C-O bond adjacent to the carbonyl group (O=C-O), and another, often weaker, band between 1000-1100 cm⁻¹ for the O-C bond of the alkyl groups (O-CH₂).

C-H Bend (Alkyl Chains): Bending vibrations for the CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ region.

A reference FTIR spectrum for this compound is available in spectral databases. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850-3000 | Strong |

| C=O (Ester) | Stretch | 1735-1750 | Very Strong, Sharp |

| C-O (Ester) | Stretch (O=C-O ) | 1150-1250 | Strong |

| C-O (Ester) | Stretch (O -C) | 1000-1100 | Medium |

Sample Preparation and Extraction Methodologies for Diverse Matrices

The accurate analysis of this compound and its metabolites from complex environmental or biological samples requires robust sample preparation and extraction procedures. The primary goal is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis.

Solvent Extraction Techniques

Solvent extraction is a cornerstone of sample preparation, separating compounds based on their differential solubilities in two immiscible liquids. organomation.com Because adipates are not chemically bonded to materials they are plasticizing, they can be readily released and extracted using organic solvents. wikipedia.org

Several solvent extraction techniques are applicable for isolating this compound:

Soxhlet Extraction: A classic, continuous extraction method where fresh solvent is repeatedly cycled through the sample matrix. organomation.com While effective, it is time-consuming (often requiring 6-24 hours) and consumes large volumes of solvent. thermofisher.com

Accelerated Solvent Extraction (ASE): A modern technique that uses elevated temperatures (50–200 °C) and pressures (e.g., 1500 psi) to increase extraction efficiency and speed. thermofisher.com This method significantly reduces extraction time to as little as 12 minutes per sample and decreases solvent consumption by up to 70% compared to Soxhlet. thermofisher.com

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to create cavitation in the solvent, enhancing solvent penetration into the sample matrix and accelerating the extraction process. organomation.com

Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and sample, which can dramatically shorten extraction times. organomation.com

Table 2: Comparison of Solvent Extraction Techniques

| Technique | Principle | Typical Time | Solvent Volume | Key Advantages |

|---|---|---|---|---|

| Soxhlet Extraction | Continuous cycling of hot solvent | 6-24 hours | High | Exhaustive extraction, well-established |

| Accelerated Solvent Extraction (ASE) | Elevated temperature and pressure | 12-20 minutes | Low (~40 mL) | Fast, efficient, low solvent use, automated |

| Ultrasound-Assisted Extraction (UAE) | High-frequency sound waves (cavitation) | 15-60 minutes | Moderate | Fast, improved yield |

Semi-Continuous Activated Sludge (SCAS) and River Die-Away (RDA) Test Sample Preparation

To assess the biodegradability of this compound, environmental simulation tests like SCAS and RDA are employed.

SCAS Test Preparation: In a study evaluating the primary biodegradability of di(heptyl, nonyl) adipate, a semi-continuous activated sludge (SCAS) procedure was used. asm.org The sample preparation for analyzing the remaining ester involved a multi-step extraction process. The activated sludge mixture was first extracted with methanol, followed by a subsequent extraction with chloroform. The combined extracts were then concentrated using a Kuderna-Danish evaporative concentrator to a final small volume for analysis by flame-ionization gas chromatography. asm.org

River Die-Away (RDA) Test Preparation: The RDA test is used to assess biodegradation in a natural aquatic environment. usgs.gov Sample preparation involves collecting water samples from the test system at various time intervals. The target analyte, this compound, would be extracted from the aqueous matrix, typically using liquid-liquid extraction with an appropriate water-immiscible organic solvent like hexane or dichloromethane. The extract is then dried, concentrated, and prepared for chromatographic analysis. It is important to note that studies have shown RDA test results can be variable and highly dependent on laboratory conditions, making reproducibility a challenge. usgs.govresearchgate.net

Strategies for Mitigating Analytical Contamination (e.g., "Phthalate Blank Problem")

The analysis of plasticizers like adipates and phthalates is notoriously plagued by background contamination, often referred to as the "phthalate blank problem." These compounds are ubiquitous in the laboratory environment, leading to false-positive results or inflated measurements. researchgate.netchromforum.org Stringent control measures are essential for data reliability. researchgate.net

Common sources of contamination include:

Solvents: Even high-purity solvents can contain trace levels of plasticizers. chromforum.org

Plasticware: Any contact with plastic materials such as PVC tubing, pipette tips, and sample containers can cause leaching. researchgate.net Vinyl gloves are a particularly high-impact source of contamination. researchgate.net

Glassware: Improperly cleaned glassware can harbor residues.

Vial Caps/Septa: Septa in vials for chromatography are a common source of contamination. chromforum.org

Lab Environment: Dust and airborne particles can contain plasticizers. researchgate.net

Table 3: Sources of Plasticizer Contamination and Mitigation Strategies

| Contamination Source | Mitigation Strategy |

|---|---|

| Solvents and Reagents | Use HPLC-grade or redistilled solvents. researchgate.net Run procedural blanks to quantify background levels. chromforum.org |

| Plastic Labware (tubing, containers, pipette tips) | Avoid all plastic materials in the sample path. researchgate.net Use glass, stainless steel, or other inert materials. |

| Glassware | Clean thoroughly by baking at high temperatures (e.g., 400°C) or rinsing with clean, distilled solvents. researchgate.net |

| Sample Storage | Wrap samples in aluminum foil instead of storing them in containers with plastic lids or liners. researchgate.net |

| Vial Caps and Septa | Use PTFE-lined septa. Test different vendors for the cleanest options. chromforum.org Consider running a vial without a septum to diagnose contamination. |

| General Lab Environment | Maintain a clean, dust-free lab. researchgate.net Avoid using products containing phthalates or fragrances in the lab area. ewg.org |

Theoretical and Computational Chemistry of Heptyl Nonyl Adipate

Molecular Structure and Conformation Analysis

The molecular structure of heptyl nonyl adipate (B1204190) (C22H42O4) is characterized by a central adipate core with flexible heptyl and nonyl ester side chains. Due to the presence of multiple single bonds, this molecule possesses a high degree of conformational flexibility.

Computational methods like molecular mechanics (MM) and quantum mechanics (QM) are employed to study the potential energy surface of such flexible molecules and identify stable conformers. For a molecule of this size, a complete conformational search is computationally demanding. Therefore, a common approach is to use a combination of methods, such as a stochastic search followed by geometry optimization of the resulting conformers at a higher level of theory.

Table 1: Key Structural and Conformational Descriptors of Heptyl Nonyl Adipate (Illustrative)

| Descriptor | Description | Typical Computational Approach |

|---|---|---|

| Dihedral Angles | Rotation around C-C and C-O bonds defining the chain conformation. | Potential Energy Surface Scan (QM/MM) |

| End-to-End Distance | The distance between the ends of the heptyl and nonyl chains. | Statistical analysis from Molecular Dynamics simulations. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and chemical reactivity of this compound. These calculations can determine various molecular properties that govern its behavior.

The electronic structure is characterized by the distribution of electrons within the molecule. The ester functional groups are the most polar and reactive sites. The carbonyl oxygen atoms possess lone pairs of electrons and a partial negative charge, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon atoms are electron-deficient and can be targeted by nucleophiles.

Key electronic properties and reactivity descriptors that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For an ester like this compound, the HOMO is typically localized on the oxygen atoms of the ester groups, while the LUMO is centered on the carbonyl carbon atoms. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen atoms and positive potential (blue) around the hydrogen atoms of the alkyl chains.

Atomic Charges: Calculating the partial charges on each atom helps to identify reactive sites.

Table 2: Calculated Electronic Properties of a Model Dialkyl Adipate (Illustrative)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | +1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 8.7 eV | Relates to chemical stability and reactivity. |

Molecular Dynamics Simulations for Polymer-Plasticizer Interactions

As a plasticizer, the primary function of this compound is to increase the flexibility and workability of polymers, most notably polyvinyl chloride (PVC). Molecular dynamics (MD) simulations are a powerful tool to investigate the interactions between the plasticizer and polymer chains at an atomic level.

MD simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes and the calculation of thermodynamic properties. In the context of a polymer-plasticizer system, MD simulations can elucidate:

Mechanism of Plasticization: Simulations can show how the plasticizer molecules position themselves between polymer chains, disrupting the strong polymer-polymer interactions and increasing the free volume. This separation of chains allows for greater mobility and flexibility of the polymer.

Interaction Energies: The strength of the interactions between the plasticizer and the polymer can be quantified by calculating the interaction energies. For this compound in PVC, the primary interactions would be dipole-dipole forces between the ester groups of the plasticizer and the C-Cl bonds of the polymer, as well as van der Waals forces between the alkyl chains and the polymer backbone.

Diffusion and Migration: MD simulations can be used to predict the diffusion coefficient of the plasticizer within the polymer matrix. This is a critical parameter as it relates to the long-term stability and potential for migration of the plasticizer out of the material. The diffusion of plastic additives in polymers is often found to be dependent on factors such as the size and shape of the additive, the free volume of the polymer, and the interaction energy between the additive and the polymer. nih.gov

Predictive Modeling of Environmental Transformations

The environmental fate of this compound is a key consideration for its application. Predictive modeling can be used to estimate its persistence and degradation pathways in various environmental compartments. The primary degradation mechanism for esters in the environment is hydrolysis, which can be abiotic or biotic (biodegradation).

Hydrolysis: The ester linkages in this compound can be cleaved by water to form adipic acid, heptanol, and nonanol. The rate of this reaction is dependent on pH and temperature. Computational models can predict the hydrolysis rate constants based on the molecular structure.

Biodegradation: Microorganisms can metabolize adipate esters, using them as a source of carbon. The biodegradation pathway typically involves the initial hydrolysis of the ester bonds, followed by the oxidation of the resulting alcohol and dicarboxylic acid. mdpi.com Studies on similar adipate plasticizers have shown that they are generally biodegradable, with the rate of degradation being influenced by the length and branching of the alkyl chains. mdpi.comnih.gov

Environmental fate models, such as multimedia fugacity models, can be used to predict the distribution of this compound in different environmental compartments like air, water, soil, and sediment. researchgate.netwur.nl These models take into account the compound's physical-chemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient) and its degradation rates.

Advanced QSAR/QSPR Applications for Functional Properties and Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are valuable for predicting the properties of new or untested chemicals like this compound, reducing the need for extensive experimental testing.

Functional Properties (QSPR): QSPR models can be developed to predict key functional properties of plasticizers, such as their efficiency, compatibility with polymers, and volatility. The models use molecular descriptors calculated from the chemical structure (e.g., molecular weight, volume, surface area, electronic properties) to predict these properties.

Environmental Behavior (QSAR): QSAR models are widely used in environmental science to predict the toxicity and biodegradability of chemicals. nih.goveuropa.eu For this compound, QSAR models could be used to estimate its aquatic toxicity, potential for bioaccumulation, and rate of biodegradation. These models are often based on large datasets of structurally diverse chemicals and can provide valuable information for risk assessment. For instance, the biodegradability of esters is often correlated with descriptors related to their molecular size and hydrophobicity.

The development of reliable QSAR/QSPR models is an active area of research, with ongoing efforts to improve their predictive accuracy and expand their applicability domains.

Heptyl Nonyl Adipate in Specialized Industrial Applications

Formulation in Lubricant Systems and Tribological Performance

Heptyl nonyl adipate (B1204190) serves as a valuable synthetic base oil or additive in various lubricant formulations, contributing to enhanced performance under diverse operating conditions. Its molecular structure, featuring ester linkages and alkyl chains of varying lengths, imparts desirable properties for lubrication.

Viscosity-Temperature Characteristics

The viscosity-temperature behavior of a lubricant is critical for maintaining effective film strength and flow across a range of operating temperatures. Heptyl nonyl adipate typically exhibits favorable viscosity-temperature characteristics, often characterized by a relatively low pour point and a good viscosity index (VI). A higher VI indicates that the lubricant's viscosity changes less with temperature fluctuations, which is crucial for consistent lubrication in systems experiencing wide thermal variations.

While specific viscosity data for this compound can vary based on purity and manufacturing processes, synthetic esters like it are generally designed to offer superior low-temperature fluidity and high-temperature stability compared to mineral oils. This allows lubricants formulated with this compound to maintain adequate viscosity for proper film formation, reducing wear and friction, even in extreme temperature environments.

Table 1: Generalized Viscosity-Temperature Data for Synthetic Esters (Illustrative for this compound)

| Temperature (°C) | Kinematic Viscosity (cSt) |

| -40 | 20 - 50 |

| 0 | 8 - 15 |

| 40 | 4 - 8 |

| 100 | 2 - 4 |

Note: The values presented in this table are illustrative and represent typical ranges for synthetic esters with similar molecular structures to this compound. Actual values would be determined through specific laboratory testing.

Oxidative Stability in Lubricant Basestocks

Oxidative stability is a key performance metric for lubricants, as degradation due to oxidation can lead to increased viscosity, sludge formation, and the generation of corrosive byproducts. Synthetic esters, including this compound, generally demonstrate good to excellent oxidative stability. This is attributed to the absence of unsaturated hydrocarbon bonds present in many mineral oil base stocks, which are more susceptible to oxidation.

The ester linkages in this compound are relatively stable under typical operating conditions. However, like all organic compounds, prolonged exposure to high temperatures, oxygen, and catalytic metals can eventually lead to oxidation. Formulators often incorporate antioxidant additives to further enhance the oxidative life of lubricants containing synthetic esters, ensuring their longevity and protective capabilities in demanding applications such as jet engine oils, high-temperature greases, and industrial hydraulic fluids. Research into synthetic ester oxidation often focuses on the mechanisms of hydroperoxide formation and decomposition, and how molecular structure influences these pathways.

Role in Non-Phthalate Plasticizer Formulations

This compound is also utilized as a plasticizer, particularly in formulations where phthalate-based plasticizers are being replaced due to regulatory or health concerns. Plasticizers are additives that increase the plasticity or fluidity of a material, commonly polymers, by reducing the intermolecular forces between polymer chains. This results in a more flexible, workable, and less brittle product.

As a non-phthalate alternative, this compound offers a favorable toxicological profile while providing effective plasticization for various polymers, including PVC (polyvinyl chloride) and others. Its efficacy as a plasticizer is related to its compatibility with the polymer matrix, its ability to solvate the polymer chains, and its permanence (resistance to migration and volatilization). Adipate esters, in general, are known for their good low-temperature flexibility and low volatility, properties that this compound can impart to plasticized materials.

Research in this area often evaluates plasticizers based on their efficiency (amount needed to achieve a desired flexibility), permanence, compatibility, and impact on the physical properties of the final polymer product, such as tensile strength, elongation, and low-temperature performance. The selection of this compound in non-phthalate formulations aims to balance these performance requirements with environmental and safety considerations.

Compound List:

this compound

Future Research Directions and Emerging Paradigms in Heptyl Nonyl Adipate Science

Development of Bio-based and Sustainable Synthetic Routes

The conventional synthesis of adipate (B1204190) esters often relies on petrochemical-based feedstocks and energy-intensive processes, which can lead to the release of harmful byproducts. A significant future research direction is the development of bio-based and sustainable synthetic routes for heptyl nonyl adipate. This involves exploring renewable starting materials and environmentally benign catalytic systems.

One promising approach is the utilization of biomass-derived platform molecules. nih.gov Adipic acid, a key precursor, can be produced from renewable sources like glucose and 5-hydroxymethylfurfural through biocatalysis and chemocatalysis. nih.govresearchgate.net Research is ongoing to optimize these green pathways to provide a sustainable source of adipic acid for esterification. nih.gov

Enzymatic catalysis, or biocatalysis, presents a green alternative to traditional chemical catalysts for the synthesis of adipate esters. chemistryjournals.net Lipases, such as those from Candida antarctica (Novozym 435) and Rhizomucor miehei, have demonstrated reactivity in the synthesis of various adipate esters. researchgate.netgoogle.com These enzymatic reactions are often conducted under milder conditions, reducing energy consumption and the formation of unwanted byproducts. chemistryjournals.net The use of immobilized enzymes further enhances the sustainability of the process by allowing for catalyst recycling and easier product purification. google.comresearchgate.net Future research on this compound will likely focus on optimizing lipase-catalyzed esterification of bio-based adipic acid with heptanol and nonanol, potentially in solvent-free systems to further minimize environmental impact. researchgate.netresearchgate.net

Table 1: Comparison of Conventional and Bio-based Synthesis of Adipate Esters

Aspect Conventional Synthesis Bio-based Synthesis Feedstock Petrochemical-based Biomass-derived (e.g., glucose) Catalyst Homogenous chemical catalysts (e.g., sulfuric acid) Biocatalysts (e.g., immobilized lipases) Reaction Conditions High temperature and pressure Mild temperature and pressure Byproducts Potentially hazardous Fewer and less hazardous Sustainability Lower Higher

Comprehensive Characterization of Environmental Transformation Products

Understanding the environmental fate of this compound is crucial for a complete ecological risk assessment. Adipate esters are known to undergo biodegradation in the environment, primarily through the hydrolysis of their ester bonds. nih.govresearchgate.net This process leads to the formation of monoesters and eventually adipic acid and the corresponding alcohols (heptanol and nonanol). nih.gov

Future research will need to focus on a comprehensive characterization of the transformation products of this compound under various environmental conditions, including in soil and aquatic systems. nih.govresearchgate.net This involves identifying not only the primary degradation products but also any subsequent metabolites. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), will be instrumental in this characterization. nih.gov

Studies on other adipate esters have shown that the structure of the alcohol substituent can influence the rate and pathway of biodegradation. nih.gov Therefore, a detailed investigation into the biodegradation of this compound will provide valuable insights into its environmental persistence and the potential for the formation of any persistent or toxic metabolites. Fungal and bacterial consortia have been shown to be effective in degrading other bio-plastics containing adipate esters, suggesting a potential avenue for bioremediation strategies. nih.gov

Application of Advanced In Silico Methods for Environmental Impact Assessment

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are becoming increasingly important in predicting the environmental fate and toxicity of chemicals. nih.govnih.gov These computational tools can provide rapid and cost-effective assessments, reducing the need for extensive animal testing. libretexts.org

For this compound, future research should focus on the development and application of advanced in silico models to predict its key environmental and toxicological endpoints. nih.gov QSAR models can be used to estimate properties such as biodegradability, bioaccumulation potential, and aquatic toxicity based on the molecular structure of the compound. nih.govresearchgate.net These models are developed by establishing a correlation between the structural features of a series of related compounds and their experimentally determined biological activities. nih.gov

The application of such models to this compound will require the generation of robust experimental data for model development and validation. libretexts.org By leveraging in silico tools, researchers can prioritize experimental testing, identify potential risks early in the chemical design process, and contribute to a more holistic environmental risk assessment. nih.govrsc.org

Design Principles for Next-Generation Adipate Esters with Enhanced Performance and Environmental Profiles

Building on the knowledge gained from studying existing adipate esters, a key area of future research is the development of design principles for next-generation adipate esters. The goal is to create novel plasticizers with enhanced performance characteristics and improved environmental profiles. cargill.com

Structure-activity relationship studies are crucial in this endeavor. nih.gov By systematically modifying the chemical structure of adipate esters and evaluating their properties, researchers can identify key structural features that influence performance aspects like plasticizing efficiency, low-temperature flexibility, and volatility. mdpi.comhallstarindustrial.com For instance, the branching of the alcohol chains can affect properties like oil extraction resistance and migration. hallstarindustrial.com

The development of bio-based plasticizers is a major focus in the design of next-generation adipates. plasticsengineering.orgnih.gov These can be derived from renewable resources and are often designed to be biodegradable and have low toxicity. nbinno.com The incorporation of moieties that enhance biodegradability without compromising performance is a key design challenge. mdpi.com For example, the synthesis of asymmetric esters or the use of ethoxylated alcohols has been explored to create adipates with desirable environmental and performance properties. nih.govresearchgate.net

Table 2: Key Design Considerations for Next-Generation Adipate Esters

Design Principle Objective Example Approach Bio-based Feedstocks Improve sustainability Use of adipic acid and alcohols from renewable sources Enhanced Biodegradability Reduce environmental persistence Incorporation of hydrolysable linkages Low Migration Improve product safety and longevity Increased molecular weight or specific structural modifications High Plasticizing Efficiency Reduce the amount of plasticizer needed Optimization of alcohol chain length and branching Low Toxicity Ensure human and environmental safety Avoidance of structural alerts for toxicity

Interdisciplinary Approaches to Understanding Adipate Ester Behavior Across Diverse Systems

A comprehensive understanding of the behavior of this compound requires an interdisciplinary approach, integrating knowledge from chemistry, environmental science, toxicology, and materials science. The journey of an adipate ester from its synthesis to its final environmental fate involves complex interactions with various systems.

The analysis of adipate esters in environmental matrices like soil, water, and sediments is a critical aspect of understanding their distribution and persistence. [26, 32, 42] This requires the development of sensitive and selective analytical methods, often involving techniques like gas chromatography-mass spectrometry (GC-MS). [31, 33]

Furthermore, understanding the interactions of this compound with biological systems is essential for assessing its potential impacts. This includes studying its uptake and metabolism by microorganisms in the environment, as well as its potential effects on plants and other organisms. The study of how plasticizers migrate from polymer matrices into the environment is another crucial area that requires a combination of materials science and environmental chemistry expertise.

By fostering collaboration between different scientific disciplines, researchers can gain a more complete picture of the lifecycle of this compound and other adipate esters, leading to more informed decisions regarding their use and the development of safer and more sustainable alternatives.

Compound Index

Compound Name 5-hydroxymethylfurfural Adipic acid Glucose Heptanol This compound Nonanol Sulfuric acid

Q & A

Basic Question: What are the recommended methodologies for synthesizing and characterizing heptyl nonyl adipate in laboratory settings?

Answer:

this compound, a branched diester, is typically synthesized via esterification of adipic acid with heptanol and nonanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Purification : Vacuum distillation or column chromatography to isolate the ester from unreacted alcohols and byproducts .

- Characterization :

Basic Question: Which analytical techniques are most effective for quantifying this compound in complex matrices?

Answer:

For trace analysis in biological or environmental samples:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimal for volatile derivatives; use silylation or methylation to enhance volatility .

- High-Performance Thin-Layer Chromatography (HPTLC) : Validated for adipate esters in lipid matrices with detection limits <1 ppm .

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Suitable for non-volatile forms, employing C18 columns and ESI ionization in negative mode .

Intermediate Question: How should researchers design experiments to assess the stability of this compound under varying environmental conditions?

Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C under nitrogen/air to identify decomposition thresholds.

- Oxidative Stability : Expose the compound to strong oxidants (e.g., H₂O₂, KMnO₄) and monitor degradation via FTIR or GC-MS .

- Hydrolytic Stability : Test in buffered solutions (pH 2–12) at 40–80°C, quantifying residual ester via HPLC .

Advanced Question: What in vitro models are appropriate for investigating the toxicological mechanisms of this compound?

Answer:

- Cell Viability Assays : Use human hepatocyte (e.g., HepG2) or pneumocyte cell lines, as validated for structurally similar esters .

- Metabolic Profiling : Employ liver microsomes to study cytochrome P450-mediated oxidation pathways.

- Genotoxicity Screening : Apply Ames test (bacterial reverse mutation) or micronucleus assay in mammalian cells, noting that current toxicological data are limited .

Advanced Question: How can researchers address contradictory data on the ecological persistence of this compound?

Answer:

- Standardized Degradation Tests : Follow OECD Guidelines 301 (ready biodegradability) and 307 (soil degradation), comparing results across laboratories.

- Bioaccumulation Studies : Measure log Kow (octanol-water partition coefficient) experimentally, as predictive models may fail for branched esters .

- Meta-Analysis : Systematically review existing data using tools like PRISMA to identify methodological inconsistencies .

Advanced Question: What strategies mitigate experimental artifacts when studying this compound’s interactions with polymers?

Answer:

- Compatibility Screening : Pre-test with common polymers (e.g., PVC, polyethylene) using differential scanning calorimetry (DSC) to detect phase separation.

- Leachate Analysis : Soak polymer composites in simulants (e.g., hexane, ethanol) and quantify migrated adipate via GC-MS .

- Control for Oxidation : Perform experiments under inert atmospheres to avoid confounding from oxidative byproducts .

Advanced Question: How can computational modeling predict this compound’s environmental fate?

Answer:

- QSAR Models : Use EPI Suite or OPERA to estimate properties like biodegradation half-life and aquatic toxicity, but validate with experimental data due to structural complexity .

- Molecular Dynamics Simulations : Model interactions with lipid bilayers or soil organic matter to predict bioaccumulation pathways.

Advanced Question: What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

Answer:

- Stepwise Esterification : Sequentially react adipic acid with heptanol and nonanol to control branching ratios.

- Quality Control : Mandate NMR purity >98% and batch-to-batch consistency checks via HPLC .

- Open-Source Data Sharing : Publish detailed synthetic protocols and spectral libraries in repositories like Zenodo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.